N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, noble ligands of (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For example, the crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline was published in the journal Zeitschrift für Kristallographie .Scientific Research Applications
Chemical Synthesis and Reactivity The compound has been implicated in the synthesis and functionalization of organic compounds. For instance, the use of bench-stable pyridinium salts for the benzylation of alcohols demonstrates a methodology that could potentially apply to the synthesis of complex molecules including derivatives of the specified compound (Poon & Dudley, 2006). Additionally, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides showcases a scaffold that might intersect with the reactivity or synthesis pathways of the specified compound, offering insights into antiproliferative activities (Stefely et al., 2010).
Pharmacological Research In pharmacology, compounds structurally related or involving similar synthetic pathways have been explored for various therapeutic effects. For example, derivatives acting on melanin-concentrating hormone receptor 1 (MCHr1) have been investigated for their potential in inducing weight loss, demonstrating the therapeutic utility of structurally complex molecules (Kym et al., 2005). Furthermore, the role of orexin-1 receptor mechanisms on compulsive food consumption highlights the exploration of receptor-targeted therapies for eating disorders (Piccoli et al., 2012), which could provide context for the pharmacological exploration of the specified compound.
Material Science and Novel Applications The synthesis and characterization of coordination polymers using bis-pyridyl-bis-amide ligands, similar in complexity to the compound , indicate a broad interest in the development of materials with potential applications in catalysis, separation, and optical electronics (Lakshmanan et al., 2022).
Mechanism of Action
The mechanism of action of similar compounds has been studied. For example, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . Another study revealed that compound 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c25-20(21(26)23-13-16-5-6-18-19(11-16)28-14-27-18)22-12-15-7-9-24(10-8-15)17-3-1-2-4-17/h5-6,11,15,17H,1-4,7-10,12-14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREOWPOTGKIHNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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